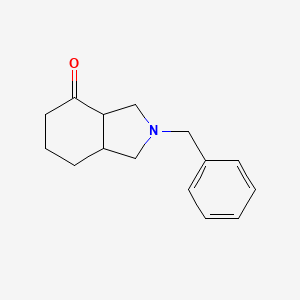

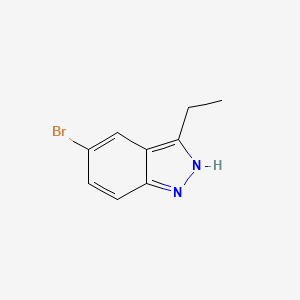

5-溴-3-乙基-1H-吲唑

描述

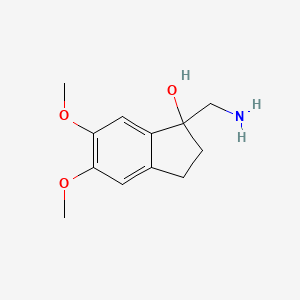

5-bromo-3-ethyl-1H-indazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-bromo-3-ethyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-3-ethyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

癌症研究

吲唑衍生物因其在癌症治疗中的潜力而受到研究。 例如,某些化合物已被证明通过抑制细胞生长对结肠癌和黑色素瘤细胞系有效 .

抗炎应用

一些吲唑化合物已被合成并筛选其在实验模型(例如弗氏佐剂诱导的关节炎和角叉菜胶诱导的水肿)中的抗炎潜力 .

疼痛管理

瞬时受体电位香草素1 (TRPV1) 受体已知会导致灼痛感,其通过选择性拮抗剂(可能包括吲唑衍生物)的阻断正在被研究用于新型疼痛管理疗法 .

合成策略

正在开发吲唑合成的最新策略,包括过渡金属催化反应、还原环化反应和无溶剂合成方法 . 这些进步可能导致材料科学或制药领域的新应用。

5. 成纤维细胞生长因子受体 (FGFR) 抑制 含有吲唑的化合物已被评估其对 FGFR 的抑制活性,FGFR 在血管生成和组织修复等各种生物过程中起着至关重要的作用 .

作用机制

Target of Action

5-Bromo-3-ethyl-1H-indazole, like many indazole derivatives, has been found to interact with a variety of biological targets. The primary targets of this compound are often kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These kinases play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation .

Mode of Action

The interaction of 5-Bromo-3-ethyl-1H-indazole with its targets often results in the inhibition, regulation, and/or modulation of these kinases . This can lead to changes in the activity of these kinases, thereby affecting the signaling pathways they are involved in. For instance, the inhibition of CHK1 and CHK2 kinases can play a role in the treatment of diseases such as cancer .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-3-ethyl-1H-indazole are largely dependent on the specific targets of the compound. Given its interaction with kinases, it is likely that this compound affects pathways related to cell growth and proliferation . The inhibition of these kinases can disrupt these pathways, potentially leading to the suppression of disease progression in conditions such as cancer .

Pharmacokinetics

Like many indazole derivatives, it is likely to have good bioavailability due to its small size and ability to form hydrogen bonds .

Result of Action

The molecular and cellular effects of 5-Bromo-3-ethyl-1H-indazole’s action are largely dependent on its specific targets and the pathways they are involved in. For instance, the inhibition of CHK1 and CHK2 kinases can lead to the suppression of cell growth and proliferation, potentially resulting in the inhibition of disease progression in conditions such as cancer .

Action Environment

The action, efficacy, and stability of 5-Bromo-3-ethyl-1H-indazole can be influenced by various environmental factors. For instance, the compound’s stability and activity can be affected by factors such as temperature, pH, and the presence of other substances . Additionally, the compound’s action can also be influenced by the specific biological environment it is in, such as the type of cells or tissues it is interacting with .

生化分析

Biochemical Properties

5-Bromo-3-ethyl-1H-indazole, like other indazole derivatives, has been found to interact with various enzymes, proteins, and other biomolecules . These interactions are often due to the aromatic nature of the indazole nucleus, which allows it to bind with high affinity to multiple receptors .

Cellular Effects

The effects of 5-Bromo-3-ethyl-1H-indazole on cells are diverse and depend on the specific cellular context. For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-3-ethyl-1H-indazole is complex and involves a variety of biochemical interactions. For example, some indazole derivatives have been developed as inhibitors of CHK1 and CHK2 kinases .

属性

IUPAC Name |

5-bromo-3-ethyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-2-8-7-5-6(10)3-4-9(7)12-11-8/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRBCMBSTWUHPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=C(C=CC2=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670296 | |

| Record name | 5-Bromo-3-ethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864774-67-4 | |

| Record name | 5-Bromo-3-ethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864774-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-ethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B1519642.png)

![3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1519646.png)

![2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B1519648.png)